molecular formula C22H21N5O3 B2890839 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-39-7

4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2890839
CAS No.: 899752-39-7
M. Wt: 403.442
InChI Key: MNINEGFECSMGJW-UHFFFAOYSA-N
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Description

“4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have been assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .


Synthesis Analysis

The synthesis of these derivatives involves the fusion of a pyrazole and a pyridine ring . For example, a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours .


Molecular Structure Analysis

The molecular structure of these compounds presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a carbonyl group with a more electrophilic group .

Scientific Research Applications

Anticancer Applications

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) studies have been conducted to discuss the relationship between the compound structures and their cytotoxicity, indicating potential applications in cancer treatment (Rahmouni et al., 2016).

Anti-Inflammatory Applications

Some derivatives have shown COX-2 selective inhibition, which is significant for their anti-inflammatory potential. This suggests that these compounds could serve as a basis for developing new anti-inflammatory drugs, which are particularly useful for treating conditions like arthritis (Raffa et al., 2009).

Antimicrobial and Antiviral Activities

These compounds have also been explored for their antimicrobial potential against various bacteria and fungi, offering a new avenue for the development of antimicrobial agents. Additionally, some derivatives have shown remarkable activity against avian influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Enzymatic Activity Enhancement

Pyrazolopyrimidinyl derivatives have been reported to enhance the reactivity of enzymes such as cellobiase, suggesting their potential application in biochemical research and enzyme technology (Abd & Awas, 2008).

Future Directions

The future directions for these compounds could involve further exploration of their anticancer properties, given their potent anti-proliferative activities and their ability to inhibit EGFR .

Properties

IUPAC Name

4-butoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-2-3-13-30-18-11-9-16(10-12-18)21(28)25-26-15-23-20-19(22(26)29)14-24-27(20)17-7-5-4-6-8-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNINEGFECSMGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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